molecular formula C14H10F4O2 B6375159 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261972-33-1

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6375159
CAS RN: 1261972-33-1
M. Wt: 286.22 g/mol
InChI Key: OMMHIOZSDBSAKC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F5M3TFPP) is an aromatic compound that has many applications in both scientific research and lab experiments. It is a white powder with a melting point of 77-78°C and a boiling point of 253°C. It is a highly stable and non-toxic compound, making it an ideal candidate for a variety of applications.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used extensively in scientific research for various purposes. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of the interaction between proteins and small molecules, as well as in the study of the structure and function of various proteins.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to the active site of the enzyme and prevent the binding of the substrate. Its fluorescent properties are believed to be due to its ability to absorb light at certain wavelengths and emit light at other wavelengths.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in lab experiments is its stability and non-toxicity. It is a highly stable compound that is not affected by light, heat, or other environmental factors. It is also non-toxic, making it safe to use in lab experiments. However, it can be difficult to obtain in large quantities, and its fluorescent properties can be difficult to control in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in scientific research and lab experiments. It could be used to develop new inhibitors of enzymes, to study the interaction between proteins and small molecules, and to develop new fluorescent probes for imaging. It could also be used to study the structure and function of various proteins, and to develop new drugs and therapies. Additionally, it could be used to study the toxicity of certain compounds and to develop new methods of synthesizing compounds.

Synthesis Methods

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-trifluoromethylphenol with 3-chloro-2-fluorophenol in the presence of a base catalyst. The reaction is then followed by a series of purification steps to obtain the final product.

properties

IUPAC Name

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHIOZSDBSAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684567
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-33-1
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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